sodium;2-[3-[(4-fluorophenyl)sulfonyl-methylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]acetate
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Overview
Description
Sodium;2-[3-[(4-fluorophenyl)sulfonyl-methylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]acetate is a complex organic compound with a molecular formula of C21H21FN2O4SNa This compound is known for its unique structure, which includes a fluorophenyl group, a sulfonyl group, and a tetrahydrocarbazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;2-[3-[(4-fluorophenyl)sulfonyl-methylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]acetate typically involves multiple steps. One common method includes the following steps:
Formation of the Tetrahydrocarbazole Core: The tetrahydrocarbazole core can be synthesized through a Pictet-Spengler reaction, where an indole derivative reacts with an aldehyde in the presence of an acid catalyst.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.
Sulfonylation: The sulfonyl group is introduced through a sulfonylation reaction, where a sulfonyl chloride reacts with the amine group of the tetrahydrocarbazole derivative.
Formation of the Sodium Salt: The final step involves the formation of the sodium salt by reacting the sulfonylated tetrahydrocarbazole derivative with sodium hydroxide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl group, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can occur at the fluorophenyl group, potentially leading to the formation of fluorophenylamines.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Fluorophenylamines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Sodium;2-[3-[(4-fluorophenyl)sulfonyl-methylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]acetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of sodium;2-[3-[(4-fluorophenyl)sulfonyl-methylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]acetate involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with various enzymes, potentially inhibiting their activity. The fluorophenyl group can interact with receptors, modulating their activity. The tetrahydrocarbazole core may also play a role in the compound’s biological effects by interacting with cellular pathways involved in inflammation and neuroprotection.
Comparison with Similar Compounds
Similar Compounds
Sodium;2-[3-[(4-chlorophenyl)sulfonyl-methylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]acetate: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
Sodium;2-[3-[(4-bromophenyl)sulfonyl-methylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]acetate: Similar structure but with a bromophenyl group instead of a fluorophenyl group.
Uniqueness
The presence of the fluorophenyl group in sodium;2-[3-[(4-fluorophenyl)sulfonyl-methylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]acetate imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its chlorophenyl and bromophenyl analogs, which may have different biological activities and chemical reactivities.
Properties
Molecular Formula |
C21H20FN2NaO4S |
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Molecular Weight |
438.4 g/mol |
IUPAC Name |
sodium;2-[3-[(4-fluorophenyl)sulfonyl-methylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]acetate |
InChI |
InChI=1S/C21H21FN2O4S.Na/c1-23(29(27,28)16-9-6-14(22)7-10-16)15-8-11-20-18(12-15)17-4-2-3-5-19(17)24(20)13-21(25)26;/h2-7,9-10,15H,8,11-13H2,1H3,(H,25,26);/q;+1/p-1 |
InChI Key |
YPDAQXGTLKSFJN-UHFFFAOYSA-M |
Canonical SMILES |
CN(C1CCC2=C(C1)C3=CC=CC=C3N2CC(=O)[O-])S(=O)(=O)C4=CC=C(C=C4)F.[Na+] |
Origin of Product |
United States |
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